molecular formula C12H13BrO2S B8461539 3-Bromo-5-(cyclopentylthio)benzoic acid

3-Bromo-5-(cyclopentylthio)benzoic acid

Cat. No.: B8461539
M. Wt: 301.20 g/mol
InChI Key: ZCDKSEOLONPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(cyclopentylthio)benzoic acid is a benzoic acid derivative featuring a bromine atom at the 3-position and a cyclopentylthio (-S-cyclopentyl) group at the 5-position of the aromatic ring. This compound combines the electron-withdrawing effects of bromine with the steric bulk and moderate electron-donating properties of the cyclopentylthio substituent.

Properties

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

3-bromo-5-cyclopentylsulfanylbenzoic acid

InChI

InChI=1S/C12H13BrO2S/c13-9-5-8(12(14)15)6-11(7-9)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

ZCDKSEOLONPZEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Properties Key Applications References
This compound C₁₂H₁₃BrO₂S ~301.16 (calc.) Steric bulk, moderate e⁻ donation Pharmaceuticals, agrochemicals
3-Bromo-5-chlorobenzoic acid C₇H₄BrClO₂ 235.46 Electron-withdrawing, small Drug intermediates
3-Bromo-5-(trifluoromethoxy)benzoic acid C₈H₄BrF₃O₃ 285.02 Strong e⁻ withdrawal Material science
3-Bromo-5-(pentafluorothio)benzoic acid C₇H₂BrF₅O₂S 247.16 Extreme e⁻ withdrawal High-value synthesis
3-Bromo-5-isopropylbenzoic acid C₁₀H₁₁BrO₂ 243.10 Steric hindrance, hydrophobic Research reagents

Table 2. Bioactivity of Selected Derivatives

Compound Bioactivity (IC₅₀ vs. Cisplatin) Cancer Cell Line Reference
2-Amino-5-bromo benzoic acid Equipotent CACO2 (colorectal)
2-Amino-4-chloro benzoic acid Inactive MCF7 (breast)
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)benzoic acid Moderate activity A375 (melanoma)

Research Findings and Industrial Relevance

  • Market Trends : The global market for 3-bromo-5-(trifluoromethyl)benzoic acid is projected to grow at 6.2% CAGR (2020–2025), driven by demand in agrochemicals .
  • Biosensing : Benzoic acid derivatives with para-substituents (e.g., -OH, -NH₂) show higher affinity in yeast-based biosensors than meta-substituted analogs .

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